Poly(isophorone diisocyanate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

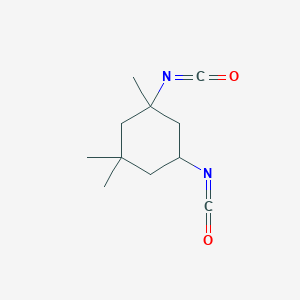

Poly(isophorone diisocyanate) (IPDI) is an aliphatic diisocyanate characterized by its cycloaliphatic structure, featuring two isocyanate (−NCO) groups. It is widely used in polyurethane (PU) formulations requiring non-yellowing properties, such as coatings, adhesives, and elastomers exposed to UV radiation . Unlike aromatic diisocyanates (e.g., toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI)), IPDI’s aliphatic nature ensures resistance to photodegradation, making it ideal for outdoor applications . Industrially, IPDI accounts for less than 5% of the global diisocyanate market, with MDI and TDI dominating over 90% . Its niche applications include advanced materials like self-healing composites and microencapsulation systems .

Preparation Methods

Poly(isophorone diisocyanate) is synthesized through the reaction of isophorone diisocyanate with polyols. The reaction involves the formation of urethane linkages between the isocyanate groups of isophorone diisocyanate and the hydroxyl groups of polyols . The reaction conditions typically include the use of catalysts such as dibutyltin dilaurate to enhance the reaction rate and control the molecular weight of the resulting polymer . Industrial production methods involve the use of continuous reactors to ensure consistent product quality and high production efficiency .

Chemical Reactions Analysis

Poly(isophorone diisocyanate) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the primary reactions is hydrolysis, where the compound reacts with water to form solid insoluble polyurea, isophorone diamine, and carbon dioxide . This reaction is significant in the removal and degradation of the compound in environmental settings. Additionally, poly(isophorone diisocyanate) can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Poly(isophorone diisocyanate) is derived from isophorone diisocyanate, characterized by its two reactive isocyanate groups. This compound exhibits a cycloaliphatic structure, providing enhanced stability and resistance to UV light compared to aromatic diisocyanates. The reactivity of poly(isophorone diisocyanate) is influenced by the asymmetrical nature of its isocyanate groups, which allows for selective reactions with alcohols and polyols to form urethane linkages .

Key Applications

-

Coatings and Paints

- Poly(isophorone diisocyanate) is extensively used in the production of high-performance coatings due to its excellent adhesion, durability, and resistance to chemicals and weathering. These coatings are ideal for automotive finishes, industrial machinery, and protective coatings for infrastructure .

- Case Study : A study demonstrated the effectiveness of poly(isophorone diisocyanate) in formulating light-stable urethane-modified coatings, which maintained their color and gloss under UV exposure .

-

Adhesives

- The compound serves as a critical component in formulating adhesives that require strong bonding capabilities along with flexibility. Its low viscosity allows for easy application and penetration into substrates .

- Research Insight : The use of poly(isophorone diisocyanate)-based adhesives has shown improved performance in bonding dissimilar materials, particularly in automotive applications where lightweight materials are increasingly used .

-

Elastomers

- Poly(isophorone diisocyanate) is utilized in producing elastomeric materials that exhibit excellent mechanical properties and resilience. These elastomers are suitable for applications ranging from seals and gaskets to flexible components in various machinery .

- Performance Analysis : Research indicates that elastomers formulated with poly(isophorone diisocyanate) demonstrate superior abrasion resistance and flexibility compared to those made with traditional aromatic diisocyanates .

-

Foams

- In the foam industry, poly(isophorone diisocyanate) is employed to create rigid and flexible foams used in insulation, cushioning, and packaging materials. Its ability to form stable cell structures contributes to the thermal insulation properties of these foams .

- Application Example : Studies have shown that foams produced using poly(isophorone diisocyanate) exhibit lower thermal conductivity and higher compressive strength than conventional polyurethane foams .

Benefits of Poly(isophorone diisocyanate)

- Chemical Resistance : Coatings and materials derived from poly(isophorone diisocyanate) exhibit excellent resistance to solvents, acids, and bases.

- UV Stability : The cycloaliphatic structure provides enhanced UV stability, making it suitable for outdoor applications.

- Low Toxicity : Compared to other isocyanates, poly(isophorone diisocyanate) presents lower toxicity risks when pre-reacted or used in polymerized forms .

Data Table: Comparison of Applications

| Application Type | Key Properties | Benefits |

|---|---|---|

| Coatings | High adhesion, UV stability | Durable finishes for automotive & industrial use |

| Adhesives | Strong bonding capability | Effective on dissimilar substrates |

| Elastomers | Excellent mechanical properties | Flexibility & abrasion resistance |

| Foams | Stable cell structure | Improved thermal insulation |

Mechanism of Action

The mechanism of action of poly(isophorone diisocyanate) involves the formation of urethane linkages through the reaction of its isocyanate groups with hydroxyl groups. This reaction leads to the formation of a cross-linked polymer network, which imparts the material with its desirable mechanical and chemical properties . The molecular targets of poly(isophorone diisocyanate) include hydroxyl-bearing compounds, which react with the isocyanate groups to form stable urethane bonds .

Comparison with Similar Compounds

Chemical Structure and Classification

IPDI is classified as an aliphatic diisocyanate, distinct from aromatic counterparts like TDI and MDI. Key structural differences include:

Market Share and Industrial Usage

Aromatic diisocyanates dominate industrial applications due to cost-effectiveness and versatility, while aliphatic types like IPDI serve specialized roles:

Mechanical and Thermal Properties

IPDI-based polymers exhibit superior microphase separation between soft and hard blocks, enhancing mechanical performance and thermal stability:

- Mechanical Properties : IPDI-derived elastomers demonstrate higher tensile strength and elasticity compared to TDI-based systems, attributed to improved phase separation .

- Thermal Stability : IPDI’s cycloaliphatic structure broadens the operational temperature range (-40°C to 120°C), outperforming linear aliphatic HDI in high-temperature environments .

Reactivity and Application-Specific Performance

Reactivity varies significantly across diisocyanates, influencing their suitability for specific applications:

IPDI’s compatibility with polyether polyols and acrylates enables its use in UV-cured networks, offering rapid curing and tailored mechanical properties . In self-healing composites, IPDI-loaded microcapsules outperform MDI and TDI due to controlled reactivity and adhesion at material interfaces .

Biological Activity

Poly(isophorone diisocyanate) (PIDI) is a polymer derived from isophorone diisocyanate (IPDI), an aliphatic diisocyanate known for its unique properties in the synthesis of polyurethane materials. This article explores the biological activity of PIDI, including its toxicity, biocompatibility, and potential applications in biomedical fields.

PIDI is synthesized from IPDI, which features two distinct isocyanate groups with differing reactivities. This asymmetry allows for controlled polymerization and the formation of materials with specific mechanical and thermal properties. The reactivity of the isocyanate groups can be influenced by various catalysts, such as dibutyltin dilaurate (DBTDL) and 1,4-diazabicyclo(2.2.2)octane (DABCO), which have been shown to enhance the polymerization process by selectively activating one of the isocyanate groups over the other .

Toxicological Profile

The biological activity of PIDI must be understood in the context of its toxicity. Diisocyanates, including IPDI, are known to be highly reactive and can pose significant health risks upon exposure. Studies indicate that inhalation of diisocyanates can lead to pulmonary toxicity at low exposure levels, with adverse effects observed in animal models at concentrations as low as 0.005 mg/L .

Table 1: Toxicity Data for Isocyanates

| Compound | Toxicity Level (mg/L) | Observed Effects |

|---|---|---|

| IPDI | <0.005 | Respiratory tract irritation |

| Hexamethylene Diisocyanate (HDI) | 0.002 - 0.026 | Pulmonary toxicity |

| Toluene Diisocyanate (TDI) | Not specified | Carcinogenic potential in rodent studies |

Biocompatibility Studies

Recent research has focused on the biocompatibility of PIDI-based materials in biomedical applications. A study examining the hemolytic activity of PIDI formulations found that at concentrations up to 7.5%, these materials exhibited acceptable biocompatibility, indicating minimal hemolysis . Furthermore, PIDI demonstrated significant inhibition of biofilm formation against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 46% .

Case Study: Hemolytic Activity Assessment

In a controlled study assessing hemolytic activity:

- Methodology : Blood samples were exposed to varying concentrations of PIDI.

- Results : Hemolysis was measured spectrophotometrically.

- Findings : The PIDI formulations showed a hemolysis percentage below the critical threshold (5%), indicating good biocompatibility.

Applications in Biomedical Fields

Given its favorable biocompatibility profile, PIDI is being explored for various biomedical applications, including:

- Drug Delivery Systems : The ability to form stable nanoparticles for targeted drug delivery.

- Tissue Engineering : Development of scaffolds that promote cell adhesion and proliferation.

- Coatings for Medical Devices : Providing antimicrobial properties while ensuring compatibility with biological tissues.

Properties

CAS No. |

53880-05-0 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1,5-diisocyanato-1,3,3-trimethylcyclohexane |

InChI |

InChI=1S/C11H16N2O2/c1-10(2)4-9(12-7-14)5-11(3,6-10)13-8-15/h9H,4-6H2,1-3H3 |

InChI Key |

XIIHTVOIRWYVJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)N=C=O)N=C=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.